(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol
CAS No.:
Cat. No.: VC15753094
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26O3 |
|---|---|
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | (E)-4-(oxan-2-yloxy)non-2-en-1-ol |
| Standard InChI | InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+ |
| Standard InChI Key | FIQGQPUYKMJMOV-VQHVLOKHSA-N |
| Isomeric SMILES | CCCCCC(/C=C/CO)OC1CCCCO1 |
| Canonical SMILES | CCCCCC(C=CCO)OC1CCCCO1 |
Introduction
Structural and Chemical Properties of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol
Molecular Architecture
The compound features a trans-configured double bond at the 2-position of the nonenol chain, confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 7 Hz for vinyl protons) . The THP ether moiety, a six-membered cyclic ether, is attached via an oxygen linkage at the 4-position, enhancing the molecule’s stability and modulating its solubility in polar solvents. The hydroxyl group at the 1-position enables participation in hydrogen bonding and serves as a handle for further chemical modifications.
Table 1: Key Physical and Spectroscopic Data
Synthesis and Reaction Pathways
Scheme 1: Key Synthetic Steps
Reactivity and Functionalization
Hydroxyl Group Transformations
The primary alcohol group in (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol undergoes typical alcohol reactions, including:
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Esterification: Reaction with acyl chlorides or anhydrides to form esters.
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Oxidation: Conversion to aldehydes or ketones using IBX or pyridinium chlorochromate (PCC).
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Sulfonylation: Formation of sulfonate esters for nucleophilic substitution reactions .
THP Ether Stability
The THP group is stable under acidic and basic conditions but can be cleaved using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF), regenerating the free alcohol. This property is exploited in multi-step syntheses to protect alcohol functionalities temporarily .
Applications in Organic Synthesis
Intermediate for Antiviral Agents
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol serves as a precursor in synthesizing Triacsin C analogs, which inhibit long-chain fatty acyl-CoA synthetase (ACSL) and exhibit antiviral activity against rotaviruses . The compound’s unsaturated backbone and THP ether are critical for binding to viral replication machinery.
Building Block for Natural Products
The compound’s stereochemistry and functional groups make it suitable for constructing complex natural products, such as epothilones and terpenoids, via cyclization and cross-coupling reactions . For example, intramolecular radical additions to cyclohexene-bound exo-methylene groups, as reported in annulated tetrahydrofuran syntheses, leverage similar intermediates .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Key Features | Biological Relevance |
|---|---|---|
| 2-Nonen-1-ol | Linear primary alcohol; no ether groups | Flavoring agent; limited bioactivity |
| 4-(THP-oxy)butan-1-ol | Shorter carbon chain; similar ether group | Solubility modifier in drug design |
| Triacsin C | Triene backbone; ACSL inhibition | Antiviral, antifungal applications |
The presence of the THP ether in (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol distinguishes it from simpler unsaturated alcohols, enhancing its stability and enabling precise stereochemical control in downstream reactions .
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